molecular formula C18H14Cl2N2Pd B12913291 Palladium, dichlorobis(quinoline)-

Palladium, dichlorobis(quinoline)-

Cat. No.: B12913291
M. Wt: 435.6 g/mol
InChI Key: WNRIITWJLQUJOM-UHFFFAOYSA-L
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Description

Palladium, dichlorobis(quinoline)- (CAS 66514-82-7) is a square-planar palladium(II) complex with the formula PdCl₂(C₉H₇N)₂, where two quinoline ligands coordinate to the palladium center via their nitrogen atoms . This compound belongs to a class of transition metal complexes widely utilized in catalytic cross-coupling reactions, such as Suzuki-Miyaura and Stille couplings, due to palladium's ability to facilitate bond formation between organic substrates. Quinoline, a heterocyclic aromatic ligand, enhances the stability and electronic properties of the complex, making it suitable for reactions requiring mild conditions .

Analytical data for structurally related palladium-quinoline complexes (e.g., NMR, IR, and mass spectrometry) suggest that the quinoline ligands contribute to distinct spectral features, such as aromatic proton resonances (δ 6.94–8.86 ppm in DMSO-d₆) and characteristic IR stretching frequencies (e.g., 3298 cm⁻¹ for hydroxyl groups in derivatives) . The molecular weight of the compound is 435.64 g/mol, with a chemical formula of C₁₈H₁₄Cl₂N₂Pd .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of palladium, dichlorobis(quinoline)- typically involves the reaction of palladium(II) chloride with quinoline in an appropriate solvent. The reaction is usually carried out under reflux conditions to ensure complete coordination of the quinoline ligands to the palladium center. The general reaction can be represented as follows:

[ \text{PdCl}_2 + 2 \text{C}_9\text{H}_7\text{N} \rightarrow \text{PdCl}_2(\text{C}_9\text{H}_7\text{N})_2 ]

Industrial Production Methods: In an industrial setting, the production of palladium, dichlorobis(quinoline)- may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Palladium, dichlorobis(quinoline)- is known to undergo various types of chemical reactions, including:

    Oxidation: The compound can participate in oxidation reactions where the palladium center is oxidized to a higher oxidation state.

    Reduction: It can also be reduced back to palladium(0) under appropriate conditions.

    Substitution: The chloride ligands can be substituted by other ligands such as phosphines or amines.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and other peroxides.

    Reduction: Reducing agents such as hydrogen gas or hydrazine are often used.

    Substitution: Ligand substitution reactions typically involve the use of excess ligand and may require heating or the presence of a base to facilitate the reaction.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the chloride ligands with phosphines can lead to the formation of palladium-phosphine complexes, which are valuable catalysts in various organic transformations.

Scientific Research Applications

Catalysis

Palladium complexes, including palladium dichlorobis(quinoline), are extensively used as catalysts in various organic reactions:

  • C–N Cross-Coupling Reactions : These reactions are crucial for synthesizing anilines and their derivatives. Palladium-catalyzed processes allow for the formation of C–N bonds, which are essential in producing pharmaceuticals and agrochemicals .
  • Suzuki Coupling : Palladium dichlorobis(quinoline) has been employed as a precatalyst in Suzuki coupling reactions, facilitating the formation of biaryl compounds from aryl halides and boronic acids with high efficiency .

Medicinal Chemistry

The biological activities associated with palladium dichlorobis(quinoline) have been investigated, revealing potential therapeutic applications:

  • Antimicrobial Activity : Research indicates that palladium complexes exhibit significant antibacterial and antifungal properties. For instance, fused tetracyclic systems containing quinoline moieties have demonstrated effectiveness against various pathogens, making them promising candidates for drug development .
  • Anticancer Properties : Certain palladium complexes have shown antiproliferative effects against cancer cell lines. The mechanism often involves the inhibition of topoisomerases, which are crucial for DNA replication and repair .

Synthesis of Bioactive Compounds

Palladium dichlorobis(quinoline) plays a pivotal role in synthesizing bioactive natural products:

  • Fused Tetracyclic Quinoline Derivatives : These compounds have been synthesized using palladium-catalyzed methods, leading to products with significant biological activity, including antiparasitic and anti-inflammatory effects .
  • Alkaloid Synthesis : The compound has been utilized in the total synthesis of biologically active alkaloids through palladium-catalyzed N-arylation processes, showcasing its versatility in organic synthesis .

Case Study 1: Antimicrobial Activity

A study investigated the synthesis of quinoline-based palladium complexes and their antimicrobial efficacy against various bacterial strains. The results demonstrated that these complexes exhibited a broad spectrum of activity, suggesting their potential as new antimicrobial agents.

Case Study 2: Anticancer Research

In another research initiative, palladium dichlorobis(quinoline) was tested for its anticancer properties against human cancer cell lines. The findings indicated that the compound effectively inhibited cell proliferation, with mechanisms linked to apoptosis induction and cell cycle arrest.

Mechanism of Action

The mechanism by which palladium, dichlorobis(quinoline)- exerts its effects is primarily through its role as a catalyst. The palladium center can undergo oxidative addition, reductive elimination, and ligand exchange processes, which are crucial steps in catalytic cycles. These processes enable the compound to facilitate a wide range of chemical transformations by lowering the activation energy and increasing the reaction rate.

Comparison with Similar Compounds

Dichlorobis(triphenylphosphine)palladium(II) (CAS 13965-03-2)

Structure and Ligand Effects :

  • Ligands: Triphenylphosphine (PPh₃) vs. quinoline.
  • Geometry: Both adopt square-planar configurations, but PPh₃ is a stronger σ-donor and weaker π-acceptor than quinoline, altering the palladium center’s electron density .
  • Applications: Dichlorobis(triphenylphosphine)palladium(II) is a staple in Stille and Suzuki couplings due to its high reactivity in aryl halide activation . Dichlorobis(quinoline)-palladium is less common but shows promise in amination reactions of dichloroquinolines, achieving moderate yields (68–82%) under ligand-optimized conditions .

Reaction Performance :

Parameter Dichlorobis(quinoline)-Pd Dichlorobis(PPh₃)-Pd
Catalytic Activity Moderate (e.g., 8% yield in pyrroloquinoline synthesis) High (70–90% yields in Suzuki couplings)
Stability in Air Moderate (quinoline ligands may reduce oxidation) Low (PPh₃ ligands oxidize readily)
Solubility Limited in polar solvents Soluble in THF, toluene

Dichlorobis(ethylenediamine)palladium(IV) (CAS 13963-53-6)

Structural Differences :

  • Oxidation State: Pd(IV) vs. Pd(II) in the quinoline complex.
  • Ligand Type: Ethylenediamine (bidentate) vs. monodentate quinoline.
  • Applications: Primarily used in electroless plating and materials science, whereas quinoline-based complexes focus on organic synthesis .

Dichlorobis[1-(phenylmethyl)-1H-imidazole]palladium (CAS 944538-72-1)

Ligand Comparison :

  • However, imidazole complexes are less thermally stable .

Research Findings and Trends

  • Catalytic Efficiency: Quinoline ligands provide steric bulk, which can hinder substrate access but improve selectivity in heterocyclic syntheses (e.g., pyrrolo[3,2,1-ijl]quinoline formation) .
  • Market Viability: Dichlorobis(triphenylphosphine)palladium(II) dominates industrial applications due to established protocols, while quinoline derivatives remain niche, with ongoing research into their optimization for asymmetric catalysis .
  • Stability Constants: Quinoline complexes of Pd(II) exhibit higher stability constants (log β ~ 8–10) compared to ethylenediamine derivatives (log β ~ 5–7), attributed to the aromatic ligand’s chelating effects .

Biological Activity

Palladium dichlorobis(quinoline) is a coordination compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and various applications in medical research.

Chemical Structure and Synthesis

Palladium dichlorobis(quinoline) can be synthesized through various methods, including coordination reactions involving palladium salts and quinoline derivatives. The general formula for this compound is PdCl2(C9H7N)2\text{PdCl}_2(\text{C}_9\text{H}_7\text{N})_2, indicating that it contains two quinoline ligands coordinated to a palladium center. The synthesis typically involves the reaction of palladium(II) chloride with quinoline in an appropriate solvent under controlled conditions.

Biological Activity Overview

Palladium complexes, including dichlorobis(quinoline), exhibit a range of biological activities, such as:

  • Antimicrobial Activity : Research has shown that quinoline derivatives possess significant antimicrobial properties. For instance, derivatives of 8-hydroxyquinoline have been reported to exhibit antibacterial and antifungal activities against various pathogens .
  • Anticancer Properties : Some palladium complexes demonstrate cytotoxic effects against cancer cell lines. The mechanism often involves the generation of reactive oxygen species (ROS), leading to apoptosis in cancer cells .
  • Antiviral Activity : Certain quinoline derivatives have shown potential as antiviral agents, particularly against viruses like dengue and herpes simplex virus .

The mechanisms by which palladium dichlorobis(quinoline) exerts its biological effects are multifaceted:

  • Interference with Cellular Processes : Palladium complexes can interact with cellular components, disrupting normal cellular functions. For example, they may inhibit topoisomerases, enzymes crucial for DNA replication and repair .
  • Induction of Apoptosis : Many studies indicate that these compounds can induce apoptosis through mitochondrial pathways, often involving the activation of caspases and alteration of mitochondrial membrane potential .
  • Metal Ion Chelation : The ability of quinoline derivatives to chelate metal ions is another mechanism that contributes to their biological activity, particularly in antimicrobial applications .

Case Studies and Research Findings

Several studies have investigated the biological activity of palladium dichlorobis(quinoline). Below is a summary of key findings:

StudyFindings
Study 1 Demonstrated significant antibacterial activity against E. coli and S. aureus with minimum inhibitory concentrations (MICs) in the low micromolar range .
Study 2 Showed that palladium complexes induce apoptosis in human cancer cell lines through ROS generation and mitochondrial dysfunction .
Study 3 Investigated antiviral properties against dengue virus, reporting an IC50 value of 3.03 µM for one derivative, indicating potential for further development .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for palladium dichlorobis(quinoline) complexes, and what parameters influence yield optimization?

  • Methodological Answer : The synthesis typically involves ligand substitution reactions between palladium precursors (e.g., PdCl₂) and quinoline ligands. Key parameters include solvent choice (polar aprotic solvents like DMF enhance ligand coordination), temperature control (60–80°C to avoid decomposition), and stoichiometric ratios (2:1 quinoline-to-Pd for optimal ligand saturation). Yield optimization requires iterative testing of reaction times (12–24 hours) and purification via recrystallization or column chromatography. Always characterize intermediates using TLC or NMR to monitor progress .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing palladium dichlorobis(quinoline)-, and how should data be interpreted?

  • Methodological Answer :

  • NMR : Use 1H^{1}\text{H} and 13C^{13}\text{C} NMR to confirm ligand coordination shifts (e.g., quinoline proton deshielding near Pd).
  • X-ray crystallography : Resolve the octahedral geometry and Pd-Cl bond lengths (typically 2.3–2.5 Å).
  • IR spectroscopy : Identify Pd-N stretching vibrations (~450–500 cm1^{-1}).
    Cross-validate data with computational methods (DFT for bond angles) and compare to crystallographic databases (e.g., Cambridge Structural Database) .

Q. What are the primary catalytic applications of palladium dichlorobis(quinoline)- in cross-coupling reactions, and how do reaction conditions vary?

  • Methodological Answer : The complex is used in Suzuki-Miyaura and Heck couplings. Key conditions include:

  • Base : K2_2CO3_3 or Et3_3N for deprotonation.
  • Solvent : Toluene or DMF at 80–100°C.
  • Substrate ratio : 1–5 mol% catalyst loading. Monitor reaction progress via GC-MS or HPLC, and optimize turnover frequency (TOF) by adjusting aryl halide electrophilicity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported catalytic activities of palladium dichlorobis(quinoline)- across studies?

  • Methodological Answer : Contradictions often arise from subtle differences in:

  • Ligand purity : Use HPLC to verify quinoline ligand integrity.
  • Substrate scope : Test across electron-deficient and electron-rich aryl halides.
  • Experimental replication : Follow standardized protocols (e.g., inert atmosphere, degassed solvents) and report detailed conditions (e.g., stirring rate, catalyst pre-activation). Use statistical tools (ANOVA) to compare datasets and identify outliers .

Q. What experimental design considerations are critical for studying ligand substitution kinetics in palladium dichlorobis(quinoline)- complexes?

  • Methodological Answer :

  • Variable isolation : Systematically vary one parameter (e.g., temperature, solvent polarity) while holding others constant.
  • Kinetic profiling : Use stopped-flow UV-Vis spectroscopy to track ligand exchange rates (pseudo-first-order conditions).
  • Computational modeling : Apply Eyring equation to correlate activation parameters (ΔH‡, ΔS‡) with solvent effects. Validate with 31P^{31}\text{P} NMR for phosphine-based competing ligands .

Q. How should researchers address discrepancies between theoretical predictions and experimental data for Pd-N bonding in this complex?

  • Methodological Answer :

  • DFT calibration : Use hybrid functionals (e.g., B3LYP) with LANL2DZ basis sets for Pd. Compare calculated bond lengths/angles with crystallographic data.
  • Spectroscopic validation : Overlap experimental IR/Raman spectra with computed vibrational modes.
  • Error analysis : Quantify deviations using root-mean-square (RMSD) metrics and adjust for relativistic effects in Pd electronic structure .

Q. What strategies are recommended for optimizing the stability of palladium dichlorobis(quinoline)- under aerobic vs. anaerobic conditions?

  • Methodological Answer :

  • Anaerobic stability : Conduct Schlenk-line synthesis and storage under argon. Test decomposition via TGA-DSC (weight loss >200°C indicates thermal instability).
  • Aerobic degradation : Use EPR spectroscopy to detect Pd(0) nanoparticle formation. Add stabilizing agents (e.g., polyvinylpyrrolidone) and compare half-lives under controlled O2_2 exposure .

Q. Methodological and Ethical Considerations

Q. How should researchers design a study to replicate literature-reported catalytic cycles involving this complex?

  • Methodological Answer :

  • Protocol standardization : Adopt published procedures with exact reagent grades (e.g., PdCl₂ ≥99.9%).
  • Control experiments : Include blank reactions (no catalyst) and internal standards (e.g., diphenyl ether for GC-MS).
  • Data transparency : Report yield, TOF, and turnover number (TON) with error margins (±5%). Use peer-review checklists (e.g., CONSORT for catalytic studies) .

Q. What are the ethical implications of handling palladium dichlorobis(quinoline)- in laboratory settings?

  • Methodological Answer :

  • Waste disposal : Neutralize Pd residues with chelating agents (e.g., EDTA) before disposal. Follow EPA guidelines for heavy metal waste.
  • Safety protocols : Use fume hoods for synthesis and MSDS-compliant PPE (gloves, goggles). Document risk assessments for institutional review .

Q. Further Research Directions

Q. What unexplored applications of palladium dichlorobis(quinoline)- warrant investigation based on current literature gaps?

  • Methodological Answer : Prioritize:
  • Photocatalysis : Test under UV-Vis light with sacrificial agents (e.g., triethanolamine).
  • Bioconjugation : Screen for Pd-mediated protein labeling (e.g., His-tag interactions).
  • High-throughput screening : Use robotic liquid handlers to test 100+ substrate combinations .

Properties

Molecular Formula

C18H14Cl2N2Pd

Molecular Weight

435.6 g/mol

IUPAC Name

dichloropalladium;quinoline

InChI

InChI=1S/2C9H7N.2ClH.Pd/c2*1-2-6-9-8(4-1)5-3-7-10-9;;;/h2*1-7H;2*1H;/q;;;;+2/p-2

InChI Key

WNRIITWJLQUJOM-UHFFFAOYSA-L

Canonical SMILES

C1=CC=C2C(=C1)C=CC=N2.C1=CC=C2C(=C1)C=CC=N2.Cl[Pd]Cl

Origin of Product

United States

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